molecular formula C10H15Cl2N3O B12993100 (R)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride

(R)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride

Cat. No.: B12993100
M. Wt: 264.15 g/mol
InChI Key: JSYAGOUQHDKPHG-YCBDHFTFSA-N
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Description

®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring attached to a pyrrolidine ring, with a carboxamide group, and is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of Carboxamide Group: The carboxamide group is added via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicine, ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is investigated for its therapeutic potential. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its structural properties make it suitable for various applications, including as a catalyst or intermediate in chemical reactions.

Mechanism of Action

The mechanism of action of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride: The enantiomer of the compound, which may have different biological activity.

    N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The non-salt form of the compound.

    N-(Pyridin-3-yl)pyrrolidine-3-carboxamide dihydrochloride: A positional isomer with the pyridine ring attached at a different position.

Uniqueness

®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination of features allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

(3R)-N-pyridin-2-ylpyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);2*1H/t8-;;/m1../s1

InChI Key

JSYAGOUQHDKPHG-YCBDHFTFSA-N

Isomeric SMILES

C1CNC[C@@H]1C(=O)NC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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